molecular formula C10H17NO3 B2381030 tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate CAS No. 128372-77-0

tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B2381030
CAS No.: 128372-77-0
M. Wt: 199.25
InChI Key: XEEYKPKCVNDLCR-UHFFFAOYSA-N
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Description

tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate typically involves the protection of the amine group using the Boc group. One common method involves the reaction of 5-methylpyrrolidin-2-one with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. This method allows for efficient and sustainable synthesis by continuously mixing the reactants in a controlled environment . The use of flow microreactors enhances the reaction efficiency and reduces the production time compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 5-Methylpyrrolidin-2-one.

    Substitution: 5-Methylpyrrolidin-2-one with a free amine group.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate primarily involves its role as a protecting group for amines. The Boc group protects the amine from unwanted reactions during synthetic processes. Upon removal of the Boc group under acidic conditions, the free amine can participate in various chemical reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate is unique due to the presence of the methyl group at the 5-position, which can influence its reactivity and the types of reactions it undergoes. This structural feature distinguishes it from other Boc-protected pyrrolidine derivatives and can lead to different biological and chemical properties .

Properties

IUPAC Name

tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7-5-6-8(12)11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEYKPKCVNDLCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128372-77-0
Record name tert-butyl 2-methyl-5-oxopyrrolidine-1-carboxylate
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